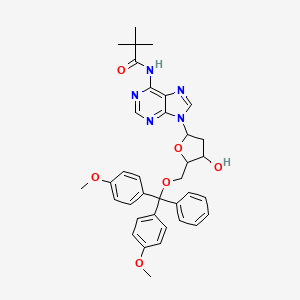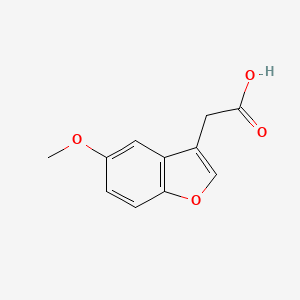![molecular formula C22H18Cl2N6 B12223435 3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12223435.png)
3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound characterized by its unique structure, which includes both pyrazolo and triazolo rings fused with a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo and triazolo intermediates, which are then fused with the pyrimidine core under specific conditions. Common reagents used in these reactions include various chlorinated solvents, catalysts, and base reagents to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.
Scientific Research Applications
3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- Potassium 3,4-dichlorophenyltrifluoroborate
- (4-tert-butylphenyl)(3,4-dichlorophenyl)methanamine
Uniqueness
3-(4-tert-butylphenyl)-7-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine stands out due to its unique fused ring structure, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H18Cl2N6 |
|---|---|
Molecular Weight |
437.3 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-10-(3,4-dichlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C22H18Cl2N6/c1-22(2,3)14-6-4-13(5-7-14)19-27-28-21-16-11-26-30(20(16)25-12-29(19)21)15-8-9-17(23)18(24)10-15/h4-12H,1-3H3 |
InChI Key |
QPXPYEPBWREWQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C3N2C=NC4=C3C=NN4C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[10-(4-fluorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]naphthalen-2-ol](/img/structure/B12223352.png)
![2-Ethyl-1-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}butan-1-one](/img/structure/B12223354.png)

![1-Cyclopropyl-3-[4-(trifluoromethyl)piperidin-1-yl]pyrrolidin-2-one](/img/structure/B12223372.png)

![(4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-phenyl-acetic acid](/img/structure/B12223384.png)
![5-(3,4-dimethylphenyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12223389.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12223391.png)
![3-[10-acetyl-3-(4-chlorophenyl)-1-hydroxy-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]phenyl acetate](/img/structure/B12223393.png)
![(4Z)-5-(4-methoxyphenyl)-2-phenyl-4-[1-(pyridin-3-ylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12223411.png)
![1-ethyl-N-[(4-fluorophenyl)methyl]-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12223416.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12223418.png)
![5-Chloro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12223431.png)
![3-(3-methylphenyl)-7-phenyl-2-sulfanyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12223449.png)
